molecular formula C18H15ClN6O B7755400 2-(2-CHLOROPHENYL)-5-METHYL-7-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

2-(2-CHLOROPHENYL)-5-METHYL-7-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B7755400
M. Wt: 366.8 g/mol
InChI Key: KSQCQSFHMNBUGE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. The presence of multiple functional groups, including a chlorophenyl, methyl, pyridinyl, and carboxamide, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzonitrile with 3-aminopyridine in the presence of a base such as potassium carbonate, followed by the addition of methyl isocyanate, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can be employed to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-5-methyl-7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • 2-(2-Chlorophenyl)-5-methyl-7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]pyrimidine
  • 2-(2-Chlorophenyl)-5-methyl-7-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b]pyrimidine

Uniqueness

2-(2-Chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxamide group at the 6-position of the triazolopyrimidine ring enhances its potential as a pharmacophore, making it a valuable scaffold for drug design and development .

Properties

IUPAC Name

2-(2-chlorophenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O/c1-10-14(16(20)26)15(11-5-4-8-21-9-11)25-18(22-10)23-17(24-25)12-6-2-3-7-13(12)19/h2-9,15H,1H3,(H2,20,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQCQSFHMNBUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CN=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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